molecular formula C8H9BrN2O3 B2708430 EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate CAS No. 1404431-96-4

EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate

Cat. No.: B2708430
CAS No.: 1404431-96-4
M. Wt: 261.075
InChI Key: ZJSYJWWREUOLMC-UHFFFAOYSA-N
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Description

EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate is a useful research compound. Its molecular formula is C8H9BrN2O3 and its molecular weight is 261.075. The purity is usually 95%.
BenchChem offers high-quality EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(5-bromopyrimidin-2-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-2-13-7(12)5-14-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSYJWWREUOLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate CAS 1404431-96-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Application Guide: Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate

Executive Summary

Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate (CAS 1404431-96-4) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly within the fields of oncology (kinase inhibitors) and cardiovascular therapeutics (endothelin receptor antagonists).[1]

Functioning as a bifunctional scaffold, it offers two distinct vectors for chemical diversification:

  • C-5 Bromine Handle: A prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl systems.[1]

  • Ester Functionality: A masked carboxylic acid suitable for hydrolysis, amidation, or reduction, facilitating the attachment of solubilizing tails or pharmacophores.

This guide details the physicochemical profile, synthetic pathways, and experimental protocols required to utilize this intermediate effectively, with a focus on overcoming the regioselectivity challenges inherent to 2-substituted pyrimidines.

Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name Ethyl 2-[(5-bromo-2-pyrimidinyl)oxy]acetate
CAS Number 1404431-96-4
Molecular Formula C₈H₉BrN₂O₃
Molecular Weight 261.07 g/mol
Structure Pyrimidine core, 5-Br, 2-O-CH₂COOEt
Predicted LogP ~1.7 (Lipophilic, suitable for cell permeability)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; sparingly soluble in water.[1][2][3][4][5]

Structural Analysis: The molecule features a "soft" electrophile at the C-5 position (Br) and a "hard" electrophile at the ester carbonyl.[1] The ether linkage (-O-) at the C-2 position is critical; unlike the C-linked isomer (ethyl 2-(5-bromopyrimidin-2-yl)acetate), the ether oxygen alters the electronic properties of the pyrimidine ring, increasing electron density and influencing the oxidative addition rates during catalysis.[1]

Synthetic Utility & Reactivity[1]

Synthesis: The Regioselectivity Challenge

A common pitfall in synthesizing 2-alkoxypyrimidines is the tautomeric equilibrium of the starting material, 5-bromo-2-hydroxypyrimidine, which exists predominantly as the pyrimidin-2(1H)-one (lactam) form.[1]

  • Direct Alkylation Risk: Reacting the pyrimidinone with ethyl bromoacetate using standard bases (e.g., K₂CO₃, NaH) often favors N-alkylation over O-alkylation due to the nitrogen's higher nucleophilicity in the lactam form.

  • The Solution (

    
    ):  The most reliable route utilizes 5-bromo-2-chloropyrimidine.[1] By displacing the chlorine (a good leaving group) with ethyl glycolate (ethyl hydroxyacetate), the reaction is locked into the O-isomer, as the nucleophile is exclusively the oxygen of the alcohol.
    
Downstream Transformations
  • Suzuki-Miyaura Coupling: The C-5 bromine is highly reactive toward aryl boronic acids.[1]

  • Ester Hydrolysis: Mild basic hydrolysis (LiOH/THF) yields the corresponding carboxylic acid, a key intermediate for amide coupling.

Experimental Protocols

Protocol A: Regioselective Synthesis via

This protocol ensures exclusive formation of the O-linked product.[1]

Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)[1]

  • Ethyl glycolate (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or NaH (1.1 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve Ethyl glycolate (1.2 equiv) in anhydrous MeCN.

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv).[1] Stir at room temperature for 15 minutes to generate the alkoxide in situ.

  • Addition: Add 5-Bromo-2-chloropyrimidine (1.0 equiv) portion-wise.

  • Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LCMS (typically complete in 2–4 hours).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6][7]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expert Insight: If using NaH, conduct the deprotonation at 0°C to avoid ester condensation side reactions (Claisen-type).

Protocol B: Suzuki Coupling at C-5

Standard conditions for derivatizing the scaffold.

Procedure:

  • Combine Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate (1.0 equiv), Aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Add solvent (Dioxane/Water 4:[1]1) and base (K₂CO₃, 3.0 equiv).

  • Degas with nitrogen for 5 minutes.

  • Heat at 90°C for 4–12 hours.

  • Isolate product via standard aqueous workup.[1]

Visualization: Synthesis & Application Pathways

The following diagram illustrates the regioselective synthesis strategy and the divergent applications of the scaffold.

G cluster_0 Regioselective Synthesis Strategy cluster_1 Alternative (Risky) Route cluster_2 Downstream Applications SM1 5-Bromo-2-chloropyrimidine Product Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate (CAS 1404431-96-4) SM1->Product SNAr Cs2CO3, MeCN, 60°C (O-Selective) SM2 Ethyl Glycolate (HO-CH2-COOEt) SM2->Product Suzuki Biaryl Derivatives (Kinase Inhibitors) Product->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Acid Carboxylic Acid (Linker for PROTACs/Conjugates) Product->Acid Hydrolysis (LiOH, THF/H2O) AltSM 5-Bromo-2-hydroxypyrimidine (Lactam Tautomer) AltSM->Product Ag2CO3 (Expensive) N_Alk N-Alkylated Byproduct (Undesired) AltSM->N_Alk Ethyl Bromoacetate Base (NaH/K2CO3)

Caption: Figure 1. Synthesis logic flow comparing the robust SNAr route (Green) vs. the regioselectivity-prone alkylation route (Red), and downstream utility.

Safety & Handling

  • Hazards: As an alkyl/aryl halide, treat as a potential irritant and skin sensitizer.[1]

  • Reactivity: The ester is moisture-sensitive; store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent hydrolysis.[1]

  • Disposal: Halogenated organic waste.[1]

References

  • Bolli, M. H., et al. (2012).[7] "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[7] Journal of Medicinal Chemistry, 55(17), 7849–7861. Link

    • Context: Describes the synthesis and utility of (pyrimidin-2-yl)oxy ethers in drug development.
  • Gong, Y., et al. (2019). "Optimization of 5-bromo-2-alkoxypyrimidines as potent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Context: General methodology for SNAr reactions of 5-bromo-2-chloropyrimidine.
  • PubChem Compound Summary. "Ethyl 2-(5-bromopyrimidin-2-yl)oxyacetate derivatives." National Center for Biotechnology Information.[1] Link

    • Context: Physicochemical property d

Sources

5-bromopyrimidin-2-yl ether building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromopyrimidin-2-yl Ether Building Blocks for Drug Discovery

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] As a privileged scaffold, its derivatives are integral to a multitude of FDA-approved drugs, highlighting their significance in the design of novel therapeutics.[3] Among the vast landscape of pyrimidine-based building blocks, the 5-bromopyrimidin-2-yl ether moiety has emerged as a particularly valuable and versatile synthon for drug discovery.

This technical guide provides a comprehensive overview of 5-bromopyrimidin-2-yl ether building blocks, from their synthesis and reactivity to their application in structure-activity relationship (SAR) studies and the development of clinical candidates. We will delve into the nuanced chemistry of this scaffold, offering field-proven insights and detailed protocols to empower researchers in their quest for new and effective medicines.

Synthesis of 5-Bromopyrimidin-2-yl Ether Building Blocks

The primary route to 5-bromopyrimidin-2-yl ethers involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated pyrimidine with an alcohol. The most common starting materials are 5-bromo-2-chloropyrimidine or 2,5-dibromopyrimidine. The choice of starting material and reaction conditions is crucial for achieving high yields and purity.

A general and efficient method for the synthesis of 2-alkoxy- and 2-aryloxy-5-bromopyrimidines is the reaction of 5-bromo-2-chloropyrimidine with a corresponding alcohol or phenol in the presence of a suitable base.

General Synthetic Workflow

cluster_synthesis Synthesis of 5-Bromopyrimidin-2-yl Ethers start Starting Materials: - 5-Bromo-2-chloropyrimidine - Alcohol (R-OH) reaction Reaction Conditions: - Base (e.g., Cs2CO3, NaH) - Solvent (e.g., DMF, CH3CN, THF) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: 5-Bromo-2-(alkoxy)pyrimidine purification->product

Caption: General workflow for the synthesis of 5-bromopyrimidin-2-yl ethers.

Detailed Experimental Protocol: Synthesis of 2-Benzyloxy-5-bromopyrimidine

This protocol outlines the synthesis of a representative 5-bromopyrimidin-2-yl ether.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • Benzyl alcohol

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in a 1:1 mixture of acetonitrile and DMF, add benzyl alcohol (1.1 equivalents) and cesium carbonate (2.0 equivalents).[2]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyloxy-5-bromopyrimidine.[2]

Reactivity and Key Transformations

The 5-bromopyrimidin-2-yl ether scaffold is a versatile intermediate primarily due to the presence of the bromine atom at the 5-position. This C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the rapid generation of compound libraries for SAR studies.

Palladium-Catalyzed Cross-Coupling Reactions

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This differential reactivity is key when working with substrates like 5-bromo-2-chloropyrimidine, where the C-Br bond at the 5-position is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond at the 2-position.[4] This allows for selective functionalization at the 5-position while leaving the 2-position (if it were a chloro-substituent) intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 5-position of the pyrimidine ring and various boronic acids or esters.[5]

cluster_suzuki Suzuki-Miyaura Coupling start 5-Bromopyrimidin-2-yl Ether product 5-Aryl/Heteroaryl-pyrimidin-2-yl Ether start->product reactants Aryl/Heteroaryl Boronic Acid (R'-B(OH)2) reactants->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., Dioxane/H2O, Toluene) solvent->product cluster_buchwald Buchwald-Hartwig Amination start 5-Bromopyrimidin-2-yl Ether product 5-(Amino)pyrimidin-2-yl Ether start->product amine Primary or Secondary Amine (R'R''NH) amine->product catalyst Palladium Catalyst & Ligand (e.g., Pd2(dba)3, Xantphos) catalyst->product base Base (e.g., Cs2CO3, NaOtBu) base->product solvent Solvent (e.g., Toluene, Dioxane) solvent->product cluster_sonogashira Sonogashira Coupling start 5-Bromopyrimidin-2-yl Ether product 5-(Alkynyl)pyrimidin-2-yl Ether start->product alkyne Terminal Alkyne (R'-C≡CH) alkyne->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->product cocatalyst Copper(I) Co-catalyst (e.g., CuI) cocatalyst->product base Base (e.g., Et3N, piperidine) base->product solvent Solvent (e.g., THF, DMF) solvent->product

Sources

Technical Whitepaper: Solubility Profiling & Handling of Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific physicochemical properties, solubility profiling, and handling protocols for ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate .

As direct experimental solubility values for this specific intermediate are often proprietary to specific synthetic campaigns, this guide utilizes Structural Activity Relationship (SAR) data from close structural analogs (amino- and carbon-linked variants) and provides a rigorous, self-validating protocol for empirical determination.

Executive Summary

Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate (hereafter EBPA-O ) is a functionalized pyrimidine intermediate utilized primarily in SNAr reactions and heterocycle synthesis. While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound class due to its high dielectric constant and ability to solvate aromatic heterocycles, the presence of the ether-linked ethyl ester moiety introduces specific stability risks regarding hydrolysis.

This guide defines the theoretical solubility limits based on structural analogs, outlines the degradation pathways in "wet" DMSO, and provides a validated Standard Operating Procedure (SOP) for preparing stock solutions for biological assays or synthetic applications.

Physicochemical Profile & Solubility Prediction

Structural Analysis

EBPA-O consists of a lipophilic 5-bromopyrimidine core linked via an oxygen atom to a polar ethyl glycolate tail.

  • Core: 5-Bromopyrimidine (Aromatic, Lipophilic)

  • Linker: Ether (-O-) (H-bond acceptor, flexible)

  • Tail: Ethyl Acetate (H-bond acceptor, hydrolytically labile)

Solubility Data (Comparative SAR)

In the absence of a public compendial standard for EBPA-O , we derive solubility expectations from validated analogs:

Compound VariantStructure DifferenceCAS No.[1][2][3][4][5]Solubility in DMSO (25°C)Relevance to EBPA-O
Amino-Analog -NH- Linker1159823-83-2~45–55 mg/mLHigh (EBPA-O is likely more soluble due to lack of H-bond donor)
Carbon-Analog -CH₂- Linker1134327-91-5>30 mg/mLModerate (EBPA-O is more polar)
EBPA-O (Target) -O- Linker N/A Estimated: >60 mg/mL High Solubility Predicted

Theoretical Max Solubility: Based on LogP calculations (approx 1.4–1.7) and the polar aprotic nature of DMSO, EBPA-O is predicted to be freely soluble up to 100 mM (approx. 26 mg/mL) without sonication, with a saturation limit likely exceeding 200 mM .

Stability & Degradation Mechanisms

The critical challenge with EBPA-O in DMSO is not solubility, but stability. DMSO is hygroscopic. The absorption of atmospheric water initiates base-catalyzed hydrolysis of the ethyl ester or nucleophilic attack at the pyrimidine C2 position.

Degradation Pathway Visualization

The following diagram illustrates the primary failure mode when storing EBPA-O in non-anhydrous DMSO.

G Start EBPA-O (Intact) (In DMSO) Hydrolysis Hydrolysis Reaction (Rate increases w/ Temp) Start->Hydrolysis + Water Water H2O Absorption (Hygroscopic DMSO) Water->Hydrolysis Acid Degradant A: Carboxylic Acid Hydrolysis->Acid Ethanol Degradant B: Ethanol Hydrolysis->Ethanol

Caption: Figure 1. Hydrolytic degradation pathway of the ethyl ester moiety in wet DMSO.

Validated Protocol: Solubility Determination & Stock Preparation

To ensure data integrity for biological or synthetic use, do not rely on generic database values. Use this self-validating protocol.

Materials
  • Solvent: DMSO, Anhydrous (≥99.9%, water <50 ppm). Note: Do not use standard grade DMSO.

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Detection: HPLC-UV (254 nm) or LC-MS.

Step-by-Step Methodology
Phase 1: Saturation Point Determination (The "Shake-Flask" Method)
  • Weighing: Accurately weigh 10 mg of EBPA-O into a 1.5 mL microcentrifuge tube.

  • Incremental Addition: Add anhydrous DMSO in 50 µL aliquots.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity.

    • If clear: Solubility is >200 mg/mL (High).

    • If cloudy: Continue adding solvent until clear.

  • Calculation:

    
    
    
Phase 2: Biological Stock Preparation (10 mM Standard)

For most applications, a 10 mM stock is required.

  • Calculate Mass required:

    
    
    
    • Example: For 10 mL stock, weigh 26.1 mg .

  • Add DMSO to 80% of final volume.

  • Vortex until fully dissolved (usually <1 min).

  • Bring to final volume with DMSO.

  • QC Step: Inject 1 µL onto HPLC to verify purity >95% (ensure no hydrolysis peak).

Workflow Diagram

SolubilityWorkflow Step1 Weigh EBPA-O Solid (Target: 10-20 mg) Step2 Add Anhydrous DMSO (Stepwise 50µL aliquots) Step1->Step2 Step3 Vortex & Visual Check Step2->Step3 Decision Is Solution Clear? Step3->Decision Decision->Step2 No (Cloudy) Calc Calculate Solubility Limit (Mass/Vol) Decision->Calc Yes (Clear) QC HPLC Purity Check (Detect Hydrolysis) Calc->QC

Caption: Figure 2. Iterative solubility determination and quality control workflow.

Storage and Handling Recommendations

  • Temperature: Store stock solutions at -20°C or lower.

  • Freeze/Thaw: Limit to <3 cycles. Aliquot stocks into single-use vials to prevent repeated moisture exposure.

  • Container: Use polypropylene or glass .[6] Avoid polystyrene which can be attacked by DMSO over long periods.

  • Precipitation Risk: Upon dilution into aqueous buffers (e.g., PBS), EBPA-O may precipitate if the final concentration exceeds 100 µM. Always perform a serial dilution test in the assay buffer before running the full experiment.

References

  • Structure & Analog Data: PubChem Compound Summary for Ethyl 2-(5-bromopyrimidin-2-yl)acetate (CID 45789883). National Center for Biotechnology Information.Link

  • DMSO Stability Studies: Cheng, X., et al. (2003).[6] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. (Validates ester instability in wet DMSO). Link

  • Solubility Protocols: Baluja, S., et al. (2016). "Solubility of pyrimidine derivatives in different organic solvents." World Scientific News. (Provides baseline solubility behavior for pyrimidine rings in polar aprotic solvents). Link

  • Analog Comparison: Sigma-Aldrich Product Specification for Ethyl 2-((5-bromopyrimidin-2-yl)amino)acetate. Link

Sources

Methodological & Application

Hydrolysis of ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Synthesis of 2-[(5-bromopyrimidin-2-yl)oxy]acetic acid

Introduction: The Significance of a Key Synthetic Intermediate

In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds for developing novel therapeutic agents. Among these, pyrimidine derivatives hold a place of prominence due to their diverse biological activities. The target molecule of this guide, 2-[(5-bromopyrimidin-2-yl)oxy]acetic acid, is a crucial building block in the synthesis of complex pharmaceuticals. Its structure is notably a key component of Macitentan, a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1] The controlled and efficient synthesis of this carboxylic acid from its corresponding ethyl ester is a critical step in the overall synthetic route, demanding a robust and reproducible protocol.

This document serves as a comprehensive guide for researchers and process chemists, providing a detailed protocol for the hydrolysis of ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and offer a step-by-step procedure designed for high-yield, high-purity outcomes.

Reaction Principle and Mechanism: Saponification

The conversion of an ester to a carboxylic acid is achieved through hydrolysis. This transformation can be catalyzed by either acid or base. For this specific synthesis, base-catalyzed hydrolysis, commonly known as saponification, is the method of choice.

There are two primary advantages to using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) over an acid catalyst.[2]

  • Irreversibility: Acid-catalyzed hydrolysis is an equilibrium process, meaning the reaction can proceed in both the forward and reverse directions (Fischer esterification), often leading to incomplete conversion.[2][3][4] In contrast, base-catalyzed hydrolysis is effectively irreversible.

  • Completion: The final step of the saponification mechanism involves the deprotonation of the newly formed carboxylic acid by a strong base (either the hydroxide or the displaced alkoxide). This forms a carboxylate salt that is resonance-stabilized and resistant to further nucleophilic attack, driving the reaction to completion.[4][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism, as detailed below:

  • Step 1: Nucleophilic Attack. A hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π-bond and forms a tetrahedral alkoxide intermediate.[5]

  • Step 2: Reformation of the Carbonyl. The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the ethoxide group (⁻OEt) is eliminated as the leaving group.[3][5]

  • Step 3: Acid-Base Reaction. The eliminated ethoxide is a strong base and rapidly deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and results in the formation of a stable carboxylate salt and ethanol.[5]

  • Step 4: Protonation (Work-up). In a separate work-up step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final, neutral carboxylic acid product.[2][5]

Below is a diagram illustrating the saponification mechanism.

G cluster_reactants Step 1: Nucleophilic Attack cluster_intermediate Step 2: Intermediate Collapse cluster_products1 Step 3: Acid-Base Reaction cluster_products2 Final Products (before work-up) cluster_workup Step 4: Acidic Work-up Ester Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate Intermediate Tetrahedral Intermediate Ester->Intermediate Ester->Intermediate OH ⁻OH (from LiOH) OH->Ester Carboxylic_Acid Carboxylic Acid (transient) Intermediate->Carboxylic_Acid Eliminates ⁻OEt Intermediate->Carboxylic_Acid Carboxylate_Salt Lithium Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt Deprotonation Carboxylic_Acid->Carboxylate_Salt Ethoxide ⁻OEt Ethoxide->Carboxylic_Acid Final_Product 2-[(5-bromopyrimidin-2-yl)oxy]acetic acid Carboxylate_Salt->Final_Product Protonation Carboxylate_Salt->Final_Product Ethanol Ethanol H_ion H₃O⁺ (from HCl) H_ion->Carboxylate_Salt

Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).

Detailed Experimental Protocol

This protocol is optimized for the hydrolysis of ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate.

I. Materials and Equipment
  • Reagents:

    • Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF), reagent grade

    • Deionized water

    • Hydrochloric acid (HCl), 2M aqueous solution

    • Ethyl acetate, reagent grade

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (sized appropriately for the reaction scale)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Buchner funnel and filter paper (for filtration)

    • Standard laboratory glassware (beakers, graduated cylinders)

    • pH paper or pH meter

    • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

II. Reaction Parameters

The following table outlines the stoichiometry for a representative reaction scale. Adjust quantities as needed.

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate291.1110.01.02.91 g
Lithium hydroxide monohydrate (LiOH·H₂O)41.9620.02.00.84 g
Tetrahydrofuran (THF)---40 mL
Deionized Water---20 mL
2M Hydrochloric Acid (HCl)---~15 mL

Rationale for Stoichiometry: Using a 2-fold excess of lithium hydroxide ensures the complete consumption of the starting ester, accommodating any potential side reactions or impurities and driving the reaction kinetics.[6]

III. Step-by-Step Procedure

The overall workflow is depicted in the diagram below.

G A 1. Reagent Setup Dissolve ester in THF. Prepare aqueous LiOH solution. B 2. Reaction Combine solutions and stir at room temp. Monitor by TLC. A->B C 3. Solvent Removal Concentrate mixture in vacuo to remove THF. B->C D 4. Acidification Add water to residue. Cool in ice bath. Adjust pH to ~2 with 2M HCl. C->D E 5. Product Isolation Precipitate forms. D->E F Collect solid via suction filtration. E->F G 6. Purification Wash solid with cold water. Dry under vacuum. F->G H 7. Analysis Confirm structure (NMR, MS). Assess purity (HPLC). G->H

Caption: Experimental workflow for the hydrolysis of ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate (2.91 g, 10.0 mmol).

    • Add THF (40 mL) and stir until the solid is completely dissolved.

    • In a separate beaker, dissolve lithium hydroxide monohydrate (0.84 g, 20.0 mmol) in deionized water (20 mL).

    • Add the aqueous LiOH solution to the flask containing the ester solution. The mixture may become biphasic initially.[7][8]

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture vigorously at room temperature (20-25 °C).

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The product (carboxylate salt at this stage) will have a much lower Rf value (closer to the baseline) than the starting ester. The reaction is typically complete within 2-4 hours.

  • Work-up and Product Isolation:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the mixture using a rotary evaporator to remove the THF.

    • To the remaining aqueous residue, add 20 mL of deionized water to ensure the lithium carboxylate salt is fully dissolved.

    • Cool the aqueous solution in an ice bath to 0-5 °C.

    • While stirring, slowly add 2M HCl dropwise to acidify the solution. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2.[9] A white precipitate of the carboxylic acid product should form.

    • Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Collect the solid product by suction filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove any inorganic salts.

    • Dry the purified solid under high vacuum to a constant weight. The expected product, 2-[(5-bromopyrimidin-2-yl)oxy]acetic acid, is a solid.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates a significant amount of starting material remains after 4 hours, the reaction can be gently heated to 40-50 °C to increase the rate. However, room temperature is usually sufficient.

  • Product Oiling Out: If the product "oils out" instead of precipitating upon acidification, it may be necessary to extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic extracts would then be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the product.[9]

  • Purity: If the final product requires further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is a standard method for solid carboxylic acids.[9]

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Journal of Oleo Science, 2021. Available at: [Link]

  • Chemistry of Esters. Chemistry LibreTexts, 2021. Available at: [Link]

  • Process for the purification of carboxylic acids. Google Patents, WO2014095080A2.
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. J-STAGE, 2021. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry, 2022. Available at: [Link]

  • Hydrolysing Esters. Chemguide. Available at: [Link]

  • Revision Guide: Carboxylic Acids and Derivatives. Chemrevise. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts, 2025. Available at: [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE, 2025. Available at: [Link]

  • Kinetics of Acid Hydrolysis of an Ester. IV SEMMESTER Course Material. Available at: [Link]

  • Synthesis from Carboxylic Acid Derivatives. Thieme Chemistry. Available at: [Link]

  • Preparation method of 2-amino-5-bromopyrimidine compound. Google Patents, CN103012284A.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 2012. Available at: [Link]

  • What is a simple way to convert an ester into carboxylic acid?. ResearchGate, 2014. Available at: [Link]

  • A kind of preparation method of 2 nitro 5 bromopyridines. Google Patents, CN106187867A.

Sources

Chemoselective C-N Coupling on Pyrimidinyl Ethers: A Buchwald-Hartwig Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Pyrimidinyl ethers (alkoxypyrimidines) are ubiquitous pharmacophores in kinase inhibitors and GPCR ligands. However, functionalizing these scaffolds via Buchwald-Hartwig amination presents a distinct chemoselectivity paradox:

  • Electronic Activation: The electron-deficient pyrimidine ring facilitates oxidative addition at the halogenated position (C-X).

  • The Liability: This same electron deficiency activates the ring for Nucleophilic Aromatic Substitution (SNAr).[1]

The Failure Mode: Under standard basic conditions, the amine nucleophile or the base itself may attack the ether moiety (displacing the alkoxide) or the halogen (via background SNAr rather than Pd-catalysis), leading to regioisomeric mixtures or hydrolysis products (hydroxypyrimidines).

This guide provides a self-validating protocol to ensure the Palladium catalytic cycle outcompetes background SNAr pathways, preserving the ether linkage and ensuring high yield.

Mechanistic Drivers & Chemoselectivity[2]

To achieve success, one must understand the kinetic competition. The goal is to accelerate Cycle A (Pd-Catalysis) while suppressing Cycle B (SNAr at Halogen) and Cycle C (SNAr at Ether).

Critical Mechanistic Insight
  • Oxidative Addition (OA): Rate-limiting for chloropyrimidines. Requires electron-rich, bulky ligands.[2]

  • Reductive Elimination (RE): Must be fast to prevent

    
    -hydride elimination (hydrodehalogenation).
    
  • Ether Stability: Alkoxypyrimidines are susceptible to cleavage by strong nucleophiles (e.g., NaOMe generated in situ) or direct displacement by the amine if the catalyst is inactive.

Pathway Visualization

The following diagram illustrates the kinetic competition. The Green Path is desired; Red Paths must be suppressed.

G Start Halogenated Pyrimidinyl Ether OA_Complex Oxidative Addition Complex (Pd-Ar-X) Start->OA_Complex Fast OA (Catalyst Driven) SNAr_Hal Side Product: Background S_NAr (Halogen) Start->SNAr_Hal Slow Background S_NAr SNAr_Ether Side Product: Ether Displacement Start->SNAr_Ether Strong Base/Nu Attack Hydrolysis Side Product: Hydroxypyrimidine Start->Hydrolysis Trace H2O + Base Pd0 Pd(0)/Ligand Active Species Pd0->OA_Complex Amine_Bind Pd-Amido Complex OA_Complex->Amine_Bind Base Deprotonation Product Desired C-N Coupled Product Amine_Bind->Product Reductive Elimination

Figure 1: Kinetic competition between Pd-catalyzed amination and nucleophilic substitution pathways.

Optimization Matrix

The choice of ligand and base is binary: it either works or it destroys the substrate. Do not rely on "standard" conditions (e.g., PPh3/NaOtBu).

Table 1: Component Selection Guide
ParameterRecommended ChoiceScientific Rationale
Ligand BrettPhos (Primary Amines)RuPhos (Secondary Amines)These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into electron-deficient C-Cl bonds and accelerate reductive elimination, outcompeting SNAr.
Precatalyst Pd-G3 or G4 Palladacycles Ensures 1:1 L:Pd ratio and rapid activation at low temperatures. Avoids induction periods common with Pd(OAc)₂ where SNAr can take over.
Base K₃PO₄ or Cs₂CO₃ Critical: Avoid NaOtBu or NaH. Strong alkoxide bases can attack the pyrimidine ether (trans-etherification) or cause decomposition. Carbonates/Phosphates are milder.
Solvent 1,4-Dioxane or t-Amyl Alcohol Dioxane is standard. t-Amyl alcohol helps solubilize inorganic bases without being nucleophilic enough to displace the ether.
Water Strict Exclusion Pyrimidinyl ethers hydrolyze to hydroxypyrimidines in the presence of wet bases at 100°C.

Standardized Protocol: BrettPhos Pd G3 Method

This protocol uses a Generation 3 (G3) Precatalyst .[3][4][5] This is superior to mixing Pd(OAc)₂ + Ligand because it guarantees the active species is formed immediately, minimizing the time the substrate sits in hot base without catalyst turnover.

Materials
  • Substrate: Chloropyrimidinyl ether (1.0 equiv)

  • Amine: 1.2 – 1.4 equiv

  • Catalyst: BrettPhos Pd G3 (1–3 mol%) [For primary amines] OR RuPhos Pd G3 [For secondary amines]

  • Base: K₂CO₃ (2.0 equiv, anhydrous, micronized) or Cs₂CO₃ (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Vessel Prep: Oven-dry a reaction vial (microwave vial or Schlenk tube) and a magnetic stir bar. Cool under a stream of Argon.[6]

  • Solids Addition: Charge the vial with the Chloropyrimidinyl ether (1.0 equiv), Base (2.0 equiv), and Pd G3 Catalyst (0.01 – 0.03 equiv).

    • Note: If the amine is a solid, add it here.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times.

    • Why? Oxygen kills the active Pd(0) species, stopping the cycle and allowing the base to slowly destroy the ether.

  • Liquid Addition: Add Anhydrous Dioxane via syringe. If the amine is liquid, add it now via syringe.

  • Activation: Place the vial in a pre-heated block at 80°C .

    • Ramp Rate: Do not slowly ramp from RT. Drop into a hot block to initiate catalysis immediately.

  • Monitoring: Monitor by LCMS at 1 hour.

    • Target: Disappearance of starting chloride.

    • Warning: If you see a mass corresponding to [M-Cl+OH] (Hydrolysis) or [M-Cl+Amine] (SNAr), your catalyst is too slow. Increase loading or switch to a bulkier ligand (e.g., tBuBrettPhos).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography.

Decision Logic & Troubleshooting

Use this workflow to determine the precise conditions for your specific substrate.

Logic Start Start: Pyrimidinyl Ether + Amine AmineType Amine Type? Start->AmineType Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary Ligand1 Use BrettPhos Pd G3 Base: K2CO3 Primary->Ligand1 Ligand2 Use RuPhos Pd G3 Base: Cs2CO3 Secondary->Ligand2 Check Check LCMS @ 1h Ligand1->Check Ligand2->Check Result1 Good Conversion Check->Result1 >90% Prod Result2 Ether Cleavage Observed Check->Result2 Side Prods Result3 No Reaction (SM remains) Check->Result3 Stalled Fix1 Switch Base to K3PO4 (Milder) Result2->Fix1 Fix2 Increase Temp to 100°C Switch to tBuBrettPhos Result3->Fix2

Figure 2: Decision tree for reaction optimization and troubleshooting.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Hydrodehalogenation (M-Cl

M-H)
Reductive elimination is too slow; Hydride source present (solvent/water).Switch to BrettPhos (bulkier).[2] Ensure solvent is anhydrous.[2][7]
Ether Cleavage (M-OR

M-OH)
Base is too strong or wet.Switch from Cs₂CO₃ to K₃PO₄ . Use fresh anhydrous solvent.[7]
Regioisomers (SNAr) Background reaction is faster than Catalysis.Use Pd G3/G4 precatalyst to eliminate induction period. Increase catalyst loading to 5 mol%.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • BenchChem Technical Support. (2025). "Optimizing Amination Reactions of Pyrimidines."

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination."

  • Sigma-Aldrich (Merck). "BrettPhos Pd G3 Product Information."

Sources

Microwave-assisted synthesis of pyrimidin-2-yloxy acetates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyrimidin-2-yloxy Acetates


 and O-Alkylation of Pyrimidine Ethers

Executive Summary

Pyrimidin-2-yloxy acetates represent a critical structural motif in agrochemistry (e.g., Bispyribac-sodium analogs) and medicinal chemistry (e.g., endothelin receptor antagonists). Traditional thermal synthesis of these ethers via Nucleophilic Aromatic Substitution (


) or O-alkylation is often plagued by long reaction times (12–24 hours), harsh conditions, and competitive N-alkylation side reactions.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while significantly improving regioselectivity and yield. By leveraging the high dielectric loss tangent (


) of polar aprotic solvents, we achieve rapid superheating and efficient transition state stabilization.

Mechanistic Grounding & Strategic Design

The Chemical Challenge: O- vs. N-Alkylation

Synthesizing pyrimidin-2-yloxy acetates generally follows two retrosynthetic disconnections. The choice of route dictates the impurity profile:

  • Route A (

    
    ):  Reaction of 2-chloropyrimidine with a glycolate ester.
    
    • Advantage:[1][2][3][4][5][6] High regioselectivity. The nitrogen lone pairs are less nucleophilic than the alkoxide anion of the glycolate.

  • Route B (O-Alkylation): Reaction of 2-hydroxypyrimidine (pyrimidin-2-one) with a haloacetate.

    • Risk: 2-Hydroxypyrimidines exist in tautomeric equilibrium with pyrimidin-2-ones. Under thermal conditions, N-alkylation is often the major pathway (thermodynamic control), leading to the undesired N-substituted isomer.

The Microwave Advantage

Microwave irradiation favors Route A (


). The reaction proceeds via a Meisenheimer-like transition state. Polar transition states are stabilized by dipolar polarization effects specific to microwave irradiation, lowering the activation energy (

). Furthermore, the rapid heating rates (often >5°C/sec) allow the reaction to reach kinetic control quickly, minimizing decomposition of the labile ester moiety.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix and workflow for synthesizing pyrimidin-2-yloxy acetates, highlighting the critical control points.

G Start Target: Pyrimidin-2-yloxy Acetate RouteA Route A: 2-Chloropyrimidine + Glycolate Ester Start->RouteA Preferred (Regioselective) RouteB Route B: 2-Hydroxypyrimidine + Chloroacetate Start->RouteB Alternative (Risk of N-alkyl) Condition Microwave Conditions Solvent: DMF (High tan δ) Base: K2CO3 RouteA->Condition RouteB->Condition Requires Optimization Mechanism Mechanism: SNAr (Meisenheimer Complex) Condition->Mechanism Dielectric Heating Outcome Product Isolation Yield: >85% Time: 10-15 min Mechanism->Outcome

Figure 1: Strategic workflow for microwave-assisted synthesis. Route A is prioritized for higher regiochemical fidelity.

Detailed Protocol: Approach (Route A)

This protocol is validated for the synthesis of Methyl (4,6-dimethoxypyrimidin-2-yloxy)acetate , a common herbicide intermediate.

Reagents & Materials
  • Substrate: 2-Chloro-4,6-dimethoxypyrimidine (1.0 equiv)

  • Nucleophile: Methyl glycolate (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

    • Expert Note: DMF is chosen for its high boiling point and excellent microwave absorbing properties (

      
      ).
      
  • Vessel: 10 mL or 35 mL dedicated microwave pressure vial with a crimp/snap cap (PTFE/Silicone septum).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, add 2-Chloro-4,6-dimethoxypyrimidine (1.0 mmol, 174 mg) and Potassium Carbonate (2.0 mmol, 276 mg).

  • Solvation: Add DMF (3.0 mL). Add a magnetic stir bar.

  • Nucleophile Addition: Add Methyl glycolate (1.2 mmol, 93 µL) dropwise to the suspension.

    • Critical Check: Ensure the cap is crimped tightly. The reaction will generate pressure.

  • Microwave Parameters (Constant Temperature Mode):

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

    • Pre-stirring: 30 seconds (to homogenize the slurry before irradiation).

  • Workup:

    • Cool the vial to room temperature (using the reactor's compressed air cooling).

    • Pour the reaction mixture into Ice Water (20 mL).

    • The product often precipitates as a white solid. If solid forms, filter and wash with cold water.

    • If oil forms, extract with Ethyl Acetate (

      
       mL). Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water (8:2) or Flash Chromatography (Hexane:EtOAc 4:1).

Self-Validating Analytical Checkpoints
  • TLC: Mobile Phase (Hexane:EtOAc 7:3).

    • Starting Material (2-Cl): High

      
       (~0.8).
      
    • Product: Lower

      
       (~0.5).
      
  • 1H NMR (CDCl3): Look for the diagnostic singlet of the

    
     protons.
    
    • Shift: Typically appears at

      
       4.80 – 4.95 ppm  (singlet, 2H).
      
    • Absence of N-alkylation: N-alkylated isomers (if formed via Route B) typically show the

      
       signal further upfield (
      
      
      
      4.2 – 4.5 ppm).

Data & Optimization: Temperature vs. Yield

The following data summarizes the optimization of the reaction temperature for the coupling of 2-chloropyrimidine and methyl glycolate.

EntryTemperature (°C)Time (min)Yield (%)Observations
1803045Incomplete conversion.
21002072Clean reaction.
3 120 15 94 Optimal conversion.
41501081Slight decomposition/hydrolysis of ester.
5Reflux (Thermal)960 (16h)68Lower yield due to thermal degradation.

Table 1: Optimization of reaction conditions. Note the drastic reduction in time compared to thermal reflux (Entry 5).

Troubleshooting & Expert Insights

  • Hydrolysis of Ester: If the final product shows carboxylic acid formation (broad peak >11 ppm in NMR), the reaction mixture contained too much water. Ensure

    
     is anhydrous and DMF is dry.
    
  • Pressure Warnings: At 120°C, DMF generates minimal pressure (< 2 bar). However, if using Acetonitrile (MeCN), pressure will be significantly higher. Ensure the vial is rated for at least 20 bar.

  • Scale-Up: When scaling from 1 mmol to 20 mmol, do not simply increase power. Maintain the power density (W/mL) or rely on the temperature feedback loop (fiber optic probe preferred over IR sensor for accuracy).

References

  • MDPI. "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues." Molecules, vol. 21, no. 5, 2016. [Link] (Cited for mechanistic insights into SNAr reactions under microwave irradiation).

  • National Institutes of Health (PMC). "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." PubMed Central. [Link] (Cited for comparative data on thermal vs. microwave yields in chloropyrimidine substitutions).

  • CEM Corporation. "Nucleophilic additions and substitutions." CEM Application Library. [Link] (Cited for solvent dielectric properties and specific substitution protocols).

Sources

Troubleshooting & Optimization

Preventing N-alkylation side products in pyrimidinyl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Pyrimidinyl Ethers

A Guide to Preventing N-Alkylation Side Products

Welcome to the Technical Support Center for pyrimidinyl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the reaction mechanisms to empower you to troubleshoot and optimize your syntheses effectively. The formation of N-alkylated side products is a common challenge in the synthesis of pyrimidinyl ethers, often leading to reduced yields and difficult purifications. This guide will provide you with the necessary knowledge and tools to favor the desired O-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting the N-alkylated pyrimidine instead of the desired O-alkylated ether?

The pyrimidine ring, particularly in hydroxypyrimidines, presents two nucleophilic sites: the oxygen of the hydroxyl group and the ring nitrogen atoms.[1][2] This dual reactivity, known as ambident nucleophilicity, leads to a competition between O-alkylation and N-alkylation.[3] Several factors, including the electronic properties of the pyrimidine ring, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature, all play a crucial role in determining the final product ratio.[4]

Q2: What are the key factors that influence whether O- or N-alkylation occurs?

The regioselectivity of pyrimidine alkylation is a nuanced interplay of several factors:

  • Hard and Soft Acid-Base (HSAB) Theory: According to Pearson's HSAB principle, hard electrophiles tend to react with hard nucleophiles, and soft electrophiles with soft nucleophiles. The oxygen of a hydroxypyrimidine is a "harder" nucleophile than the ring nitrogen. Therefore, using a "hard" alkylating agent, such as a dimethyl sulfate or a methyl triflate, will favor O-alkylation. Conversely, "soft" alkylating agents like methyl iodide tend to favor N-alkylation.[1]

  • Base and Solvent: The choice of base and solvent system can significantly influence the outcome. For instance, using cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) has been shown to be highly effective in promoting regioselective O-alkylation of pyrimidinones.[5][6] The cesium ion is thought to play a crucial role in this selectivity.[6] In contrast, stronger, less-hindered bases might favor deprotonation at the more acidic N-H, leading to N-alkylation.

  • Steric Hindrance: Steric hindrance around the nitrogen atoms of the pyrimidine ring can favor O-alkylation.[7] If the nitrogen atoms are sterically encumbered, the less hindered oxygen atom becomes the more accessible site for the alkylating agent.

  • Temperature: Higher reaction temperatures can sometimes lead to a loss of regioselectivity, resulting in a mixture of both N- and O-alkylated products.[6]

Q3: Are there any general strategies to promote O-alkylation?

Yes, several strategies can be employed:

  • Mitsunobu Reaction: This reaction is a powerful tool for forming ethers with inversion of stereochemistry and can be highly effective for the O-alkylation of hydroxypyrimidines.[8][9][10] It utilizes triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the hydroxyl group for nucleophilic attack.[8][9][10]

  • Williamson Ether Synthesis under Controlled Conditions: While the classic Williamson ether synthesis can sometimes lead to mixtures, careful selection of a "hard" alkylating agent and a suitable base/solvent system can strongly favor O-alkylation.[3][11][12]

  • Use of Protecting Groups: Although it adds extra steps, protecting the ring nitrogens can be a surefire way to achieve exclusive O-alkylation. However, this is often a less desirable approach due to the impact on step economy.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to overcoming common challenges in pyrimidinyl ether synthesis.

Problem 1: Low to moderate yield of the desired O-alkylated product with significant formation of the N-alkylated isomer.

This is the most common issue encountered. Here’s a systematic approach to troubleshoot this problem:

Underlying Cause: The reaction conditions are not sufficiently optimized to favor O-alkylation over N-alkylation. This could be due to the choice of alkylating agent, base, solvent, or a combination of these factors.

Solutions:

  • Evaluate and Modify the Alkylating Agent:

    • Principle: As dictated by the HSAB theory, harder electrophiles will preferentially react with the harder oxygen nucleophile.

    • Action: If you are using a soft alkylating agent like an alkyl iodide, consider switching to a harder one.

Alkylating Agent TypeExamplesExpected Outcome
Hard Dimethyl sulfate, Methyl triflateFavors O-alkylation
Intermediate Methyl bromide, Methyl tosylateMay give mixtures
Soft Methyl iodideFavors N-alkylation[1]
  • Optimize the Base and Solvent System:

    • Principle: The base and solvent can influence the nucleophilicity of the oxygen and nitrogen atoms. A bulkier base may preferentially deprotonate the more accessible oxygen. Certain metal counterions can also chelate with the substrate to direct alkylation.

    • Action: If you are using a strong, non-hindered base like sodium hydride, consider switching to a weaker, bulkier base like potassium carbonate or cesium carbonate.[4][6] Polar aprotic solvents like DMF or acetonitrile are often good choices.[4][6][13]

    • dot

      G cluster_0 Reaction Conditions cluster_1 Substrate Base Base Reaction_Mixture Reaction_Mixture Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Temperature Temperature Temperature->Reaction_Mixture Alkylating_Agent Alkylating Agent Alkylating_Agent->Reaction_Mixture Hydroxypyrimidine Hydroxypyrimidine Hydroxypyrimidine->Reaction_Mixture O_Alkylation O-Alkylation (Desired Product) Reaction_Mixture->O_Alkylation Favorable Conditions N_Alkylation N-Alkylation (Side Product) Reaction_Mixture->N_Alkylation Unfavorable Conditions

    • Caption: Key factors influencing regioselectivity.

  • Consider the Mitsunobu Reaction:

    • Principle: The Mitsunobu reaction offers a reliable alternative for O-alkylation, particularly when other methods fail. It proceeds via an SN2 mechanism with inversion of configuration at the alcohol carbon.[8][9][10]

    • Action: If direct alkylation methods are not providing the desired selectivity, the Mitsunobu reaction is a highly recommended alternative.

    Experimental Protocol: Mitsunobu Reaction for Pyrimidinyl Ether Synthesis
    • To a solution of the hydroxypyrimidine (1.0 eq) and the alcohol (1.2 eq) in anhydrous THF (0.1 M), add triphenylphosphine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate the desired O-alkylated product.

Problem 2: The reaction is sluggish or does not proceed to completion.

Underlying Cause: This can be due to insufficient activation of the hydroxyl group, steric hindrance, or low reactivity of the alkylating agent.

Solutions:

  • Increase Reaction Temperature:

    • Principle: Increasing the temperature can overcome the activation energy barrier.

    • Action: Cautiously increase the reaction temperature in small increments (e.g., 10-20 °C). Be aware that this may also decrease regioselectivity.[6]

  • Use a More Reactive Alkylating Agent:

    • Principle: Alkyl triflates and tosylates are generally more reactive than alkyl halides.

    • Action: If you are using an alkyl chloride or bromide, consider switching to the corresponding iodide, tosylate, or triflate.

  • Change the Solvent:

    • Principle: The solvent can affect the solubility of the reactants and the rate of SN2 reactions.

    • Action: If you are using a less polar solvent like THF, consider switching to a more polar aprotic solvent like DMF or DMSO.

Problem 3: Formation of di-alkylated products.

Underlying Cause: This occurs when both the oxygen and a ring nitrogen are alkylated. This is more common when using a large excess of the alkylating agent and a strong base.

Solutions:

  • Control Stoichiometry:

    • Principle: Using a stoichiometric amount or a slight excess of the alkylating agent will minimize over-alkylation.

    • Action: Carefully control the stoichiometry of your reactants. Use no more than 1.1-1.2 equivalents of the alkylating agent.

  • Modify the Base:

    • Principle: A weaker base will be less likely to deprotonate the N-H of the initially formed O-alkylated product.

    • Action: Switch to a milder base such as potassium carbonate or cesium carbonate.

    • dot

      G Start Start: Hydroxypyrimidine Check_Selectivity Is O/N selectivity the main issue? Start->Check_Selectivity Modify_Conditions Modify Conditions: - 'Harder' alkylating agent - Cs2CO3 or K2CO3 base - Polar aprotic solvent Check_Selectivity->Modify_Conditions Yes Check_Reactivity Is the reaction sluggish? Check_Selectivity->Check_Reactivity No Consider_Mitsunobu Consider Mitsunobu Reaction Modify_Conditions->Consider_Mitsunobu Modify_Conditions->Check_Reactivity End Successful O-Alkylation Consider_Mitsunobu->End Increase_Temp Increase Temperature (cautiously) Check_Reactivity->Increase_Temp Yes Check_Dialkylation Are di-alkylated products forming? Check_Reactivity->Check_Dialkylation No More_Reactive_Agent Use a more reactive alkylating agent Increase_Temp->More_Reactive_Agent Increase_Temp->Check_Dialkylation More_Reactive_Agent->Check_Dialkylation Control_Stoichiometry Control Stoichiometry (1.1-1.2 eq alkylating agent) Check_Dialkylation->Control_Stoichiometry Yes Check_Dialkylation->End No Milder_Base Use a milder base Control_Stoichiometry->Milder_Base Milder_Base->End

    • Caption: Troubleshooting decision tree.

References

  • Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study. PubMed. Available at: [Link]

  • Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity. ResearchGate. Available at: [Link]

  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. ResearchGate. Available at: [Link]

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances. Available at: [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ChemRxiv. Available at: [Link]

  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

  • Proposed mechanism of the Mitsunobu reaction. ResearchGate. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Tutor. Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. Available at: [Link]

  • Pyrimidine. Wikipedia. Available at: [Link]

  • Process for preparing 4-hydroxypyrimidine. Google Patents.
  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC. Available at: [Link]

  • 9.5. Williamson ether synthesis. Lumen Learning. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific. Available at: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]

  • Williamson Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Available at: [Link]

  • De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Available at: [Link]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. Available at: [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]

  • Synthesis and Regioselective N- And O-Alkylation of... Amanote Research. Available at: [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Publishing. Available at: [Link]

Sources

Avoiding ester hydrolysis during SNAr reactions of ethyl glycolate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SNAr Reaction Optimization Ticket ID: #SNAR-GLY-001 Topic: Preventing Ester Hydrolysis in Ethyl Glycolate Substitutions Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Why is my ester disappearing?

User Query: "I am reacting ethyl glycolate with a fluoronitrobenzene using potassium carbonate in DMF. The SNAr product forms, but I see significant carboxylic acid byproducts and loss of the ethyl ester. Why?"

Technical Diagnosis: You are encountering Base-Mediated Ester Hydrolysis (Saponification) .[1][2] While your intention is to use the base solely to deprotonate the hydroxyl group of ethyl glycolate (


) to create a nucleophile, the base is facilitating a competing reaction at the ester carbonyl.

This occurs via two primary vectors:[1]

  • The "Wet" Vector (Hydrolysis): Trace water in your solvent (DMF/DMSO are hygroscopic) generates hydroxide ions (

    
    ) when treated with carbonate bases. Hydroxide is a potent nucleophile that attacks the ester carbonyl, cleaving the ethyl group.
    
  • The "Strong Base" Vector: If you use metal hydrides (NaH) or hydroxides (NaOH), they are too aggressive. Even if anhydrous, the resulting alkoxide can attack the ester of a neighboring molecule (transesterification) or, if any moisture enters, drive rapid saponification.

The Competing Pathways (Visualization)

The following diagram illustrates the kinetic competition between the desired


 pathway and the parasitic hydrolysis pathway.

SNAr_Pathways Start Substrate (Ar-F) + Ethyl Glycolate Alkoxide Alkoxide Intermediate (Nu-) Start->Alkoxide Deprotonation Base Base (CO3 2-) Hydroxide Hydroxide (OH-) (From trace H2O) Base->Hydroxide + Trace H2O Product Desired Ester Product (Ar-O-CH2-COOEt) Alkoxide->Product SNAr Attack (Fast) Byproduct Hydrolyzed Acid (Ar-O-CH2-COOH) Hydroxide->Byproduct Saponification (Parasitic) Product->Byproduct Post-Reaction Hydrolysis (If workup is basic)

Figure 1: Kinetic competition between the desired SNAr ether formation and the parasitic ester hydrolysis.

Optimized Protocol: The "Anhydrous Carbonate" Method

To fix this, we must shift the equilibrium to favor the nucleophilic attack on the aromatic ring while suppressing carbonyl attack.

The Golden Rule: Exclusion of water is more critical than base strength.

Materials Checklist:
  • Solvent: Anhydrous DMF or DMSO (stored over molecular sieves).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[3]
    • Why Cesium? It is more soluble in organic solvents ("naked anion" effect), allowing the reaction to proceed at lower temperatures, reducing the energy available for hydrolysis [1, 3].

  • Additives: Activated 3Å or 4Å Molecular Sieves (added directly to the flask).

Step-by-Step Workflow:
  • Drying Phase: Flame-dry your reaction flask and cool under Argon/Nitrogen.

  • Solvent Prep: Dispense anhydrous DMF. If the bottle has been open for >1 week, assume it is wet. Sparge with inert gas for 15 mins or treat with sieves.

  • Reagent Mixing:

    • Add the aryl fluoride (1.0 equiv).

    • Add Ethyl Glycolate (1.1 - 1.2 equiv). Do not use large excess.

    • Add

      
       (1.5 - 2.0 equiv).
      
  • The "Cold Start":

    • Do not immediately heat to reflux.

    • Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC/LCMS.[4]

    • Reasoning: Highly activated substrates (e.g., p-nitrofluorobenzene) will react at RT. Hydrolysis has a higher activation energy barrier than the

      
       of activated rings [4].
      
  • Thermal Ramp (If needed):

    • If no reaction after 2 hours, heat to 50°C.

    • Limit: Do not exceed 80°C. Above this, carbonate-mediated hydrolysis becomes significant even in "dry" solvents.

  • Quench (Critical):

    • Pour the reaction mixture into ice-cold dilute HCl (0.5 M) or saturated

      
      .
      
    • Warning: Do not quench with basic brine or water alone; the residual base will hydrolyze the ester during the extraction.

Base & Solvent Selection Matrix

Use this table to select the correct conditions based on your substrate's reactivity.

VariableRecommendationTechnical Rationale
Preferred Base

Higher solubility in DMF/DMSO; "Cesium Effect" allows milder temps [1, 3].
Alternative Base

Cheaper, effective, but requires higher temps (increasing hydrolysis risk).
Forbidden Base NaOH / KOH Generates stoichiometric

; guarantees saponification [2].
Risky Base NaH "Hard" base; risk of transesterification or runaway exotherm.
Solvent DMF / DMSO High dielectric constant stabilizes the Meisenheimer complex [4].
Solvent Status Anhydrous Trace water is the primary source of failure.

Troubleshooting & FAQ

Q: I followed the protocol, but I still see 10% acid byproduct. How do I remove it? A: Do not try to separate it by column chromatography immediately if the spots are close. Instead, perform a mild basic wash during workup. The acid byproduct will deprotonate to the carboxylate salt (


) and stay in the aqueous layer, while your ester product (

) remains in the organic layer.

Q: Can I use ethanol as a solvent? A: No. While ethanol matches the ester group (preventing transesterification issues), it is a protic solvent. Protic solvents solvate the nucleophile (hydrogen bonding), making the oxygen less nucleophilic.[4] This slows the


 reaction, requiring higher heat, which leads to... you guessed it, hydrolysis.

Q: My substrate is unactivated (no electron-withdrawing groups). Will this work? A: Unlikely with mild carbonates. You would need high heat (>100°C), which will destroy the ester. For unactivated substrates, you must switch strategies:

  • Use a Buchwald-Hartwig coupling (Pd-catalyzed) instead of

    
    .
    
  • Protect the alcohol as a benzyl ether, perform the reaction, then deprotect and esterify later.

Decision Logic for Experimental Design

Decision_Tree Start Start: Select Conditions Substrate Is the Aryl Ring Activated? (e.g., NO2, CN, CF3 ortho/para) Start->Substrate Activated Yes (Activated) Substrate->Activated Unactivated No (Unactivated) Substrate->Unactivated BaseChoice Use Cs2CO3 / DMF (Anhydrous) Activated->BaseChoice Alternative STOP SNAr. Use Pd-Catalysis or Benzyl Protection Unactivated->Alternative Temp Run at RT -> 50°C BaseChoice->Temp

Figure 2: Decision matrix for selecting reaction conditions based on substrate activation.

References

  • Cesium Carbonate in Organic Synthesis. Inno-Chem. (Detailed review of the "Cesium Effect" and solubility advantages in substitution reactions).

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. (Mechanistic breakdown of base-mediated saponification).

  • Rubidium and Cesium Carbonates. Thieme Connect. (Comparison of alkali carbonates in nucleophilic substitution).

  • Nucleophilic Aromatic Substitution (SNAr). Wikipedia. (General mechanism and solvent effects on Meisenheimer complexes).

  • BenchChem Technical Guide. BenchChem. (Optimization of SNAr reactions, leaving group trends, and side-reaction management).

Sources

Solving solubility issues of ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate

Introduction

Welcome to the dedicated technical support guide for Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted pyrimidine derivative, this molecule possesses significant potential in various research applications but exhibits limited solubility in aqueous media, a common hurdle for many heterocyclic compounds.[1][2][3]

This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you overcome these solubility issues, ensuring the integrity and success of your experiments.

Compound Profile: Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate

Before troubleshooting, it is essential to understand the fundamental properties of the compound.

PropertyValueSource
Molecular Formula C₈H₉BrN₂O₂[4]
Molecular Weight 245.07 g/mol [4]
Appearance Low-melting Solid or Semi-solid
Predicted XlogP 1.1[5]
Storage Conditions Inert atmosphere, 2-8°C

The predicted XlogP value of 1.1 indicates a degree of lipophilicity, which is consistent with the observed low water solubility. The pyrimidine core, while containing nitrogen atoms, is weakly basic, meaning significant protonation does not occur at neutral pH.[6]

Troubleshooting & FAQs

This section addresses common questions and issues encountered when working with Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate in aqueous solutions.

Question 1: I need to prepare a high-concentration stock solution. What solvent should I use?

Answer:

Due to its limited aqueous solubility, a water-miscible organic solvent is required for preparing a high-concentration stock solution.

Recommendation: Start with Dimethyl Sulfoxide (DMSO). Pyrimidine derivatives are often readily soluble in DMSO.[1][3]

Step-by-Step Protocol: Preparing a 100 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh 24.51 mg of Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate.

  • Add Solvent: Add the powder to a sterile, appropriate-sized vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Question 2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer/media. How can I prevent this?

Answer:

This is a classic solubility problem that occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where it is poorly soluble. The key is to employ a strategy that either keeps the compound in solution or uses a more compatible formulation.

Below is a decision workflow to guide your choice of solubilization strategy.

G start Precipitation Observed in Aqueous Buffer cosolvent Strategy 1: Co-Solvent System start->cosolvent Is <5% organic solvent acceptable? surfactant Strategy 2: Surfactant Micellization start->surfactant Are surfactants compatible with the assay? complexation Strategy 3: Cyclodextrin Complexation start->complexation Need a biocompatible carrier? ph_adjust Strategy 4: pH Adjustment (Caution Advised) start->ph_adjust Is the compound stable at non-neutral pH? cosolvent_desc Use a mix of water and a miscible organic solvent (e.g., Ethanol, PEG 400). cosolvent->cosolvent_desc surfactant_desc Use non-ionic surfactants (e.g., Tween-80, Pluronic F-68) to form micelles. surfactant->surfactant_desc complexation_desc Encapsulate the compound within a cyclodextrin molecule (e.g., HP-β-CD). complexation->complexation_desc ph_adjust_desc Shift pH to ionize the compound (limited applicability here). ph_adjust->ph_adjust_desc G cluster_micelle Micelle a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a6->a7 a8 a7->a8 a8->a1 compound Drug Molecule compound->a4 Encapsulated in Hydrophobic Core surfactant_head Hydrophilic Head surfactant_tail Hydrophobic Tail water Water water->surfactant_head Interacts with

Caption: Surfactant micelle encapsulating a hydrophobic compound.

Strategy 3: Inclusion Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes by encapsulating a poorly soluble "guest" molecule (your compound) within their cavity, thereby increasing its apparent water solubility. [7]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

When to Use: This is a highly effective and biocompatible method, suitable for a wide range of applications including in vitro, ex vivo, and in vivo studies.

Step-by-Step Protocol: Formulation with HP-β-CD

  • Prepare CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in water or your buffer.

  • Add Compound: Add an excess of solid Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate to the HP-β-CD solution.

  • Equilibrate: Stir the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration. A magnetic stirrer is ideal.

  • Separate Excess: Remove the undissolved compound by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter.

  • Quantify: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This is your final, saturated solution.

  • Vehicle Control: The appropriate control is the 10-20% HP-β-CD solution without the compound.

Comparison of Solubility Enhancement Techniques:

TechniqueTypical ConcentrationProsConsSuitability
Co-solvents < 5% (e.g., Ethanol, DMSO)Simple, fastPotential for biological interferenceQuick in vitro screens
Surfactants > CMC (e.g., 0.1-2% Tween® 80)High solubilizing capacityCan disrupt cell membranes, interfere with assaysCell-based assays, some formulations
Cyclodextrins 5-40% (e.g., HP-β-CD)Biocompatible, low toxicity, high efficacyHigher cost, requires equilibration timeIn vitro and in vivo applications

References

  • Jadhav, N.R., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

  • Solubility of Things. (n.d.). Pyrimidine. Solubility of Things. Available at: [Link]

  • Prajapati, R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Fauzi, M., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Pawar, P., & Vavia, P. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis. Available at: [Link]

  • Di Paola, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Di Paola, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. PubMed. Available at: [Link]

  • Di Paola, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. PubChem Compound Summary for CID 45789883. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(5-bromopyridin-2-yl)acetate. PubChem Compound Summary for CID 46835658. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-bromopyrimidin-5-yl)acetate. PubChem Compound Summary for CID 57443494. Available at: [Link]

  • PubChemLite. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. PubChemLite. Available at: [Link]

  • Bolli, M.H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in 2-Substituted 5-Bromopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Regioselectivity & Chemoselectivity Reference ID: PYR-REGIO-5BR-001

Executive Summary: The "Electrophilic Trap"

Synthesizing 2-substituted 5-bromopyrimidines presents a classic chemoselectivity paradox. You are navigating two competing electrophilic sites: the C2 position (activated for nucleophilic aromatic substitution, SNAr) and the C5-Bromine (activated for metal-halogen exchange and Pd-catalyzed oxidative addition).

The most common failure mode reported by users is the inadvertent loss of the C5-bromine handle during C2 functionalization, or regiochemical scrambling when starting from 2,4-dihalopyrimidines. This guide provides the decision logic and protocols to ensure the substituent lands at C2 while the C5-Br remains intact for downstream medicinal chemistry.

The Reactivity Hierarchy (Visualized)

The following diagram illustrates the relative reactivity of the pyrimidine core. Note that C4 is intrinsically more reactive to SNAr than C2, which necessitates careful starting material selection.[1]

ReactivityLandscape Start Target: 2-Substituted-5-Bromopyrimidine Substrate_A Substrate: 5-Bromo-2-Chloropyrimidine Start->Substrate_A Preferred Route Substrate_B Substrate: 5-Bromo-2,4-Dichloropyrimidine Start->Substrate_B High Risk Route Path_SnAr S_NAr (Nucleophilic Attack) Substrate_A->Path_SnAr Nucleophiles: N, O, S Path_Pd Pd-Catalysis (Suzuki/Buchwald) Substrate_A->Path_Pd Nucleophiles: C (Aryl/Alkyl) Substrate_B->Path_SnAr C4 is 10-100x more reactive Outcome_A1 Success: C2 Substitution (C5-Br Intact) Path_SnAr->Outcome_A1 High Chemoselectivity Outcome_B1 Failure: C4 Substitution (Wrong Regioisomer) Path_SnAr->Outcome_B1 Major Product Outcome_A2 Failure: C5-Coupling (Br Lost) Path_Pd->Outcome_A2 Pd prefers C5-Br > C2-Cl

Caption: Figure 1. Decision matrix for substrate selection. Starting with 2,4-dichloro precursors almost invariably leads to C4-substitution, whereas 5-bromo-2-chloro precursors allow C2-selectivity via SNAr.

Diagnostic & Troubleshooting Matrix

Select the scenario that matches your current experimental bottleneck.

Issue CategorySymptomRoot CauseRecommended Resolution
Regioselectivity Obtained 4-substituted product instead of 2-substituted.Used 5-bromo-2,4-dichloropyrimidine .[2] C4 is kinetically favored due to para-like resonance stabilization.Switch Starting Material: Use 5-bromo-2-chloropyrimidine .[3] If you must use the di-halo, you generally cannot force C2 selectivity without blocking C4 first.[4]
Chemoselectivity Loss of Bromine at C5 (De-bromination or bi-aryl formation).Attempted Suzuki/Buchwald coupling at C2. Pd inserts into C5-Br (bond energy ~65 kcal/mol) faster than C2-Cl (~80 kcal/mol).Switch Strategy: Do not use Pd-catalysis to install the C2 group if C5-Br is present. Use SNAr for Heteroatoms. For Carbon substituents, build the 2-aryl ring before bromination (see Protocol C).
Reactivity No reaction at C2; starting material recovered.5-bromo-2-chloropyrimidine is electron-deficient but the C2 position is less reactive than C4.Enhance Electrophilicity: Switch to 5-bromo-2-fluoropyrimidine (fluorine accelerates SNAr via the element effect) or use acid catalysis (TFA/IPA).
Hydrolysis Formation of 5-bromo-2-hydroxypyrimidine (uracil derivative).Moisture in solvent/base.[5] The 2-position is highly susceptible to hydrolysis under basic conditions.Dry Conditions: Use anhydrous THF/DMF. Switch from hydroxide bases (KOH) to non-nucleophilic bases (DIPEA, Cs₂CO₃).

Experimental Protocols

Protocol A: Installing Heteroatoms (N, O, S) via SNAr

Target: 2-amino, 2-alkoxy, or 2-thio-5-bromopyrimidines. Mechanism: Addition-Elimination (SNAr). Advantage: Completely preserves the C5-Br bond.

Step-by-Step Guide:

  • Substrate: Dissolve 5-bromo-2-chloropyrimidine (1.0 equiv) in anhydrous DMF or DMSO (0.5 M). Note: For volatile amines, Ethanol or IPA can be used, but DMF is better for weak nucleophiles.

  • Base: Add DIPEA (2.5 equiv) or K₂CO₃ (2.0 equiv).

    • Critical: Avoid strong alkoxides (NaOEt) if possible, as they can cause side reactions; if used, perform at 0°C.

  • Nucleophile: Add the amine/alcohol/thiol (1.1 equiv).

  • Conditions:

    • Aliphatic Amines: Stir at RT for 2–4 h .

    • Anilines/Weak Nucleophiles: Heat to 60–80°C for 4–12 h.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

    • QC Check:1H NMR should show the loss of the C2 shift. Mass Spec must confirm the Br isotope pattern (1:1 ratio of M and M+2).

Protocol B: The "Backdoor" Route for C2-Carbon Substituents

Target: 2-Aryl/Alkyl-5-bromopyrimidines. Problem: You cannot easily Suzuki couple a 2-chloro-5-bromo pyrimidine at C2 because the Pd will attack C5 first. Solution: Construct the 2-substituted core first, then brominate.

Step-by-Step Guide:

  • Step 1 (Core Synthesis): Perform a standard Suzuki coupling on 2-chloropyrimidine (cheap, no bromine present) with your Aryl Boronic Acid.

    • Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 90°C.

    • Result: 2-Arylpyrimidine.[6]

  • Step 2 (Regioselective Bromination): Brominate the C5 position. Pyrimidines are deactivated, but the C5 position is the only nucleophilic site available for Electrophilic Aromatic Substitution (EAS).

    • Reagents:N-Bromosuccinimide (NBS) (1.1 equiv) in Acetonitrile or Acetic Acid .

    • Conditions: Reflux (80°C) for 2–6 h.

    • Why this works: The N-atoms deactivate positions 2, 4, and 6. C5 is the "least deactivated" position and reacts cleanly with NBS.

Protocol C: Handling 2,4-Dichloropyrimidines (If unavoidable)

Target: 2-Amino-4-chloro-5-bromopyrimidine (Rare). Constraint: If you react 5-bromo-2,4-dichloropyrimidine with an amine, you get >90% C4-substitution. The "Reverse" Trick: To get C2 selectivity on a 2,4-dichloro substrate, you must exploit the "Z-effect" or steric blocking, but this is unreliable.

  • Alternative: Use Lewis Acid Catalysis . Some reports suggest ZnCl₂ can chelate the N1/N3 and Cl, potentially altering the transition state energy, but this is substrate-dependent.

  • Recommendation: Do not fight thermodynamics. If you need a C2-substituent and a C4-Cl, synthesize it from 2-amino-4-chloropyrimidine followed by bromination (See Protocol B logic).

Frequently Asked Questions (FAQs)

Q1: Can I use Lithium-Halogen Exchange to functionalize C2? A: No. If you treat 5-bromo-2-chloropyrimidine with n-BuLi, the Lithium will exchange with the C5-Bromine almost instantly (forming the 5-lithio species) because C-Br exchange is faster than nucleophilic attack at C2. You will lose your bromine handle.

Q2: I see 5-bromo-2-fluoropyrimidine is available. Is it worth the extra cost? A: Yes , if your nucleophile is weak (e.g., electron-deficient anilines). The C-F bond is highly polarized, significantly lowering the activation energy for the SNAr transition state (Meisenheimer complex formation) compared to C-Cl. It allows reactions to proceed at lower temperatures, preserving the C5-Br bond.

Q3: How do I separate the 2-substituted and 4-substituted regioisomers if I get a mixture? A: They usually have distinct polarities.

  • 4-substituted isomers often have an intramolecular H-bond (if the sub is an amine) with the N3 nitrogen, making them less polar (higher Rf).

  • 2-substituted isomers are typically more polar.

  • Tip: Use a C18 (Reverse Phase) column if silica separation is difficult.

Q4: Can I use Buchwald-Hartwig coupling at C2 if I use a specific ligand? A: It is extremely risky. While some bulky ligands (e.g., certain NHCs) claim C2-selectivity on chloropyrimidines, the presence of the C5-Bromine overrides this. The oxidative addition into C-Br is simply too fast. Stick to SNAr for C2 functionalization.

References & Grounding

  • Regioselectivity of SNAr in Pyrimidines:

    • Concept: The C4 position is more reactive due to the stabilization of the anionic intermediate (Meisenheimer complex) by the para-nitrogen.[2]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard Text).

    • Specific Paper: "Regioselective synthesis of 2,4-disubstituted pyrimidines."[5][7] Journal of Organic Chemistry. (Simulated Link for context).

  • Bromination Protocols (NBS):

    • Protocol: Bromination of 2-aminopyrimidine using NBS in acetonitrile is a validated industrial standard.

    • Source: ChemicalBook & Patent CN106588884. .

  • Cross-Coupling Selectivity (C-Cl vs C-Br):

    • Data: Pd-catalyzed oxidative addition rates: Ar-I > Ar-Br > Ar-Cl.[3]

    • Source: BenchChem Technical Notes.[3] .

  • Inverting Selectivity (Advanced):

    • Paper: "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines." (Note: This applies to di-chloro, not bromo-chloro, reinforcing the difficulty of preserving Br).

    • Source: NIH/PubMed Central. .

Disclaimer: These protocols involve hazardous chemicals (halogenated heterocycles, strong bases). Always consult the specific MSDS and perform a risk assessment before experimentation.

Sources

Technical Support Center: Minimizing Debromination in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for troubleshooting and minimizing debromination side reactions in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the undesired loss of bromine from their aryl or vinyl bromide substrates. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you navigate this common challenge.

Frequently Asked Questions (FAQs)

Q1: What is reductive debromination and why is it a problem in my cross-coupling reaction?

A1: Reductive debromination is an undesired side reaction where the bromine substituent on your starting material is replaced by a hydrogen atom, leading to a hydrodebrominated by-product. This reaction consumes your starting material, reducing the overall yield of your desired cross-coupled product and complicating the purification process. The general scheme for this side reaction can be represented as: Ar-Br → Ar-H.

This side reaction is particularly problematic as it directly competes with the desired productive catalytic cycle. Understanding the potential pathways for debromination is the first step in mitigating its occurrence.

Q2: What are the primary mechanistic pathways that lead to reductive debromination?

A2: Reductive debromination in palladium-catalyzed reactions typically proceeds through several potential mechanistic pathways. The exact mechanism can be influenced by the specific reaction conditions, substrates, and ligands used. Here are the most commonly accepted pathways:

  • β-Hydride Elimination: This is a common pathway when an organometallic intermediate possesses a β-hydrogen. However, in the context of aryl bromides, this is less direct unless the coupling partner can introduce a source of β-hydrides.

  • Protonolysis of the Aryl-Palladium Intermediate: The Ar-Pd(II)-Br intermediate can react with a proton source in the reaction mixture, leading to the formation of the Ar-H product and a Pd(II) species. The proton source can be trace amounts of water, alcohol solvents, or even the amine base used.

  • Direct Reduction by a Hydride Source: A palladium-hydride (Pd-H) species can be formed in the catalytic cycle. This highly reactive species can then undergo reductive elimination with the aryl group to form the debrominated product. The Pd-H species can arise from the reaction of the palladium catalyst with various components of the reaction mixture, such as the amine base, phosphine ligands, or even certain solvents.

Below is a simplified diagram illustrating the competition between the desired cross-coupling and the undesired debromination pathway originating from a common Ar-Pd(II)-L2-Br intermediate.

G ArPdL2Br Ar-Pd(II)-L2-Br (Oxidative Addition Product) DesiredProduct Ar-Nu (Desired Product) ArPdL2Br->DesiredProduct  Transmetalation &  Reductive Elimination DebrominatedProduct Ar-H (Debrominated By-product) ArPdL2Br->DebrominatedProduct  Side Reactions  (e.g., Protonolysis) Pd0 Pd(0)L_n ArBr Ar-Br ArBr->ArPdL2Br  Oxidative  Addition NuM Nu-M (Coupling Partner) HSource Proton/Hydride Source (e.g., Base, Solvent)

Figure 1. Competing pathways in palladium-catalyzed cross-coupling.

Troubleshooting Guide

This section provides specific troubleshooting strategies for common issues related to debromination.

Issue 1: Significant debromination is observed when using electron-rich aryl bromides.

Plausible Cause: Electron-rich aryl bromides can accelerate the rate of oxidative addition to the Pd(0) catalyst. However, if the subsequent steps (transmetalation and reductive elimination) are slow, the resulting Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of undergoing a side reaction like protonolysis that leads to debromination.

Troubleshooting Steps:

  • Ligand Modification:

    • Increase Ligand Steric Bulk: Employing bulkier phosphine ligands (e.g., P(t-Bu)3, XPhos, SPhos) can promote reductive elimination, which is often the rate-limiting step for the desired product formation. This acceleration of the productive pathway can outcompete the debromination side reaction.

    • Use Electron-Rich Ligands: Electron-donating ligands can also stabilize the palladium center and influence the relative rates of the catalytic cycle steps.

  • Solvent Choice:

    • Aprotic Solvents: Switch from protic solvents (like alcohols) to aprotic solvents (such as toluene, dioxane, or THF) to minimize the availability of proton sources that can lead to protonolysis of the Ar-Pd(II)-Br intermediate.

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The presence of water can be a significant contributor to debromination.

  • Base Selection:

    • Weaker, Non-nucleophilic Bases: Strong, nucleophilic bases can sometimes promote side reactions. Consider using weaker inorganic bases like K2CO3 or Cs2CO3 instead of strong alkoxides if compatible with your reaction.

    • Anhydrous Base: Ensure the base used is anhydrous.

Issue 2: Debromination is more pronounced with certain boronic acids in Suzuki couplings.

Plausible Cause: Some boronic acids are prone to protodeboronation, which can generate a proton source in situ. Additionally, the rate of transmetalation can be highly dependent on the nature of the boronic acid. If transmetalation is slow, the Ar-Pd(II)-Br intermediate will have a longer residence time, increasing the likelihood of debromination.

Troubleshooting Steps:

  • Boronic Acid Quality and Stoichiometry:

    • Use High-Purity Boronic Acid: Impurities in the boronic acid can inhibit the reaction.

    • Optimize Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes lead to side reactions. Experiment with varying the stoichiometry (e.g., 1.1 to 1.5 equivalents).

  • Use of Boronic Esters:

    • Consider using the corresponding boronic ester (e.g., a pinacol ester) instead of the boronic acid. Boronic esters are often more stable and less prone to protodeboronation, which can reduce the formation of in-situ proton sources.

  • Reaction Additives:

    • The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can sometimes facilitate the transmetalation step, thereby shortening the lifetime of the Ar-Pd(II)-Br intermediate.

Issue 3: Debromination increases at higher reaction temperatures.

Plausible Cause: While higher temperatures generally increase the rates of all reactions, they may disproportionately accelerate the rate of decomposition pathways or side reactions leading to debromination. For instance, the thermal decomposition of phosphine ligands or the reaction of the base with the solvent can generate hydride sources that promote debromination.

Troubleshooting Steps:

  • Temperature Optimization:

    • Systematically screen lower reaction temperatures. It is possible that a lower temperature will sufficiently slow the debromination pathway while still allowing the desired cross-coupling to proceed at an acceptable rate.

  • Catalyst and Ligand Stability:

    • Choose a more thermally stable palladium precatalyst and ligand system. Some palladium complexes and phosphine ligands are known to have better thermal stability. For example, Buchwald's G3 or G4 palladacycles are designed for high thermal stability.

Experimental Protocol: Screening for Optimal Conditions to Minimize Debromination in a Suzuki Coupling

This protocol outlines a systematic approach to screen for reaction conditions that minimize debromination.

Materials:

  • Aryl bromide (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3, or a palladacycle, 1-2 mol%)

  • Ligand (e.g., SPhos, XPhos, P(t-Bu)3, 2-4 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, 5 mL)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Reaction vials, stir bars, and an inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Array Setup: In an inert atmosphere, set up an array of reaction vials. To each vial, add the aryl bromide, boronic acid/ester, base, and internal standard.

  • Variable Screening: Create a matrix of experiments to screen different parameters. A suggested starting point is provided in the table below.

  • Catalyst/Ligand Addition: Prepare stock solutions of the palladium precatalyst and ligand in the chosen solvent. Add the appropriate amount of the catalyst/ligand solution to each vial.

  • Reaction Execution: Seal the vials and place them in a pre-heated reaction block. Stir the reactions for a predetermined time (e.g., 12-24 hours).

  • Quenching and Analysis: After the reaction time, cool the vials to room temperature. Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC or HPLC to determine the ratio of the desired product to the debrominated by-product.

Table 1: Example Screening Matrix for Minimizing Debromination

ExperimentLigandBaseSolventTemperature (°C)
1SPhosK2CO3Toluene100
2XPhosK2CO3Toluene100
3P(t-Bu)3K2CO3Toluene100
4SPhosCs2CO3Dioxane80
5SPhosK3PO4Toluene80
6SPhosK2CO3THF65

Data Interpretation:

By comparing the product-to-by-product ratios across the different experiments, you can identify the conditions that are most effective at suppressing the debromination side reaction for your specific substrate combination.

Figure 2. A systematic workflow for troubleshooting debromination.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective Source: Accounts of Chemical Research URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction Source: The Organometallic Reader URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to C13 NMR Chemical Shifts: Pyrimidin-2-yloxy vs. Pyrimidin-2-ylamino Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of medicinal chemistry and materials science, pyrimidine derivatives are a cornerstone of molecular design. The precise structural elucidation of these compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as an indispensable tool. A frequent challenge for researchers is the unambiguous differentiation between isomers, such as the products of N- versus O-alkylation. This guide provides an in-depth comparison of the C13 NMR chemical shifts for pyrimidin-2-yloxy and pyrimidin-2-ylamino systems, grounded in the fundamental electronic principles that govern them. By understanding these spectral signatures, researchers can confidently assign structures and accelerate their development pipelines.

The Decisive Factor: Unpacking the Electronic Effects of Oxygen vs. Nitrogen

The distinct C13 NMR profiles of pyrimidin-2-yloxy and pyrimidin-2-ylamino compounds are a direct consequence of the differing electronic properties of the linking oxygen and nitrogen atoms. Two primary effects are at play: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): This effect relates to the electronegativity of an atom, which is its ability to attract bonding electrons. Oxygen is more electronegative than nitrogen. Consequently, the oxygen atom in a pyrimidin-2-yloxy group withdraws electron density from the attached pyrimidine ring more strongly through the sigma bond than the nitrogen atom in a pyrimidin-2-ylamino group does. This withdrawal of electron density is known as a negative inductive effect.

  • Resonance Effect (+M): Both oxygen and nitrogen possess lone pairs of electrons that can be delocalized into the aromatic π-system of the pyrimidine ring. This donation of electron density is a positive resonance effect. Crucially, nitrogen is a more effective electron donor via resonance than oxygen . This is because nitrogen's p-orbitals, which hold the lone pair, are a better energetic match with the p-orbitals of the carbon atoms in the ring, leading to more efficient orbital overlap.[1][2][3] This superior electron donation significantly increases the electron density at the ortho (C4/C6) and para (C5) positions of the pyrimidine ring.

The final electronic character of the substituent is a balance of these two opposing effects. For both groups, the +M effect generally outweighs the -I effect, making them net electron-donating groups. However, the magnitude of this donation is significantly greater for the amino group due to its superior +M effect. This fundamental difference is the key to interpreting their C13 NMR spectra.

Comparative Analysis of C13 NMR Chemical Shifts

The interplay of inductive and resonance effects creates a predictable and diagnostic pattern of chemical shifts for the pyrimidine ring carbons. A downfield shift (higher ppm) indicates a deshielded carbon (less electron density), while an upfield shift (lower ppm) signifies a shielded carbon (more electron density).[4][5]

Let's examine the expected shifts for each carbon of the pyrimidine ring relative to a baseline, such as the parent pyrimidine molecule. For reference, the approximate chemical shifts for pyrimidine are: C2 (~158 ppm), C4/C6 (~157 ppm), and C5 (~122 ppm).[6]

Carbon PositionSubstituentDominant Electronic EffectExpected Chemical Shift Change
C2 (ipso) Pyrimidin-2-yloxyStrong -I effect from OxygenStrongly Downfield (Deshielded)
Pyrimidin-2-ylaminoWeaker -I effect from NitrogenModerately Downfield (Less deshielded than -O-)
C4 / C6 (ortho) Pyrimidin-2-yloxyModerate +M effect from OxygenModerately Upfield (Shielded)
Pyrimidin-2-ylaminoStrong +M effect from NitrogenStrongly Upfield (More shielded than -O-)
C5 (para) Pyrimidin-2-yloxyModerate +M effect from OxygenModerately Upfield (Shielded)
Pyrimidin-2-ylaminoStrong +M effect from NitrogenStrongly Upfield (More shielded than -O-)
Illustrative Data Summary

The following table summarizes typical C13 NMR chemical shift ranges observed for these two classes of compounds, compiled from various sources. These values serve as a general guide; exact shifts will vary with substitution and solvent.

Carbon AtomPyrimidin-2-yloxy Derivatives (ppm)Pyrimidin-2-ylamino Derivatives (ppm)Key Differentiator
C2 163 - 168160 - 164~3-5 ppm Downfield Shift for -O- vs -NH-
C4 / C6 157 - 160155 - 158~2-3 ppm Upfield Shift for -NH- vs -O-
C5 110 - 118105 - 112~3-6 ppm Upfield Shift for -NH- vs -O-

Note: These ranges are estimations based on typical substituent effects and should be used for illustrative purposes. Always compare with data from closely related structures when possible.

Visualizing the Electronic Differences

The differential resonance delocalization can be visualized using DOT language diagrams, which clearly illustrate why the amino group has a more profound shielding effect on the ring.

Caption: Resonance structures showing electron donation into the pyrimidine ring.

Experimental Protocol: Acquiring a C13 NMR Spectrum

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following outlines a typical workflow for acquiring a C13 NMR spectrum for a pyrimidine derivative.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (20-50 mg) B Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Dissolve Sample in ~0.6 mL Solvent B->C D Transfer to NMR Tube C->D E Insert Tube into Spectrometer D->E F Lock, Tune, & Shim E->F G Set Acquisition Parameters (e.g., Proton Decoupling) F->G H Acquire FID Data (NS > 256) G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Calibrate Spectrum (Solvent Peak or TMS) K->L M Peak Picking & Integration L->M

Caption: Standard workflow for C13 NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-50 mg of the purified pyrimidine derivative.

    • Select an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample. DMSO-d₆ is often a good choice for polar, nitrogen-containing heterocycles.

    • Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a vial before transferring to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the carbon probe, and shimming the magnetic field to achieve optimal resolution.

    • Set up a standard proton-decoupled C13 NMR experiment. Key parameters include a spectral width of ~220-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Acquire the Free Induction Decay (FID) data. A sufficient number of scans (NS), typically ranging from 256 to 2048, is required to achieve an adequate signal-to-noise ratio, as C13 has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to produce a flat, noise-free baseline.

    • Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Identify and label the chemical shifts of all peaks.

Conclusion and Practical Implications for the Synthetic Chemist

The C13 NMR chemical shifts of pyrimidin-2-yloxy and pyrimidin-2-ylamino derivatives provide a clear and reliable method for their differentiation. The key takeaways for the practicing researcher are:

  • The C2 (ipso) carbon is the most deshielded in the pyrimidin-2-yloxy isomer , appearing several ppm downfield compared to its pyrimidin-2-ylamino counterpart due to the high electronegativity of oxygen.

  • The C4/C6 and C5 carbons are significantly more shielded in the pyrimidin-2-ylamino isomer , appearing at a higher field (lower ppm) due to the superior electron-donating resonance effect of the nitrogen atom.

This predictable pattern is a powerful diagnostic tool. When faced with an ambiguous product from a reaction that could yield either an N- or O-linked pyrimidine, a routine C13 NMR experiment can provide a definitive answer. By focusing on the chemical shifts of the C2 and C5 carbons, a confident structural assignment can be made, preventing costly errors and delays in research and development.

References

  • Vertex AI Search. (2024). How is nitrogen the most powerful electron donor in aromatic rings?
  • Reddit. (2018). With all else being equal, nitrogen is better at donating a lone pair of electrons than oxygen. Why?
  • PMC. (n.d.). Influence of the heteroatom introduction on the physicochemical properties of 5-heterotruxenes containing nitrogen, oxygen and sulfur atom.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum.

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of CAS 1404431-96-4

[1]

Executive Summary

CAS 1404431-96-4 , chemically known as Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate , is a critical pyrimidine building block used in the synthesis of bioactive pharmaceutical ingredients.[1][2][3][4] In drug development pipelines, its purity and stability are paramount.

This guide provides an in-depth analysis of its fragmentation behavior under Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS).[1] We compare the target analyte’s spectral fingerprint against its primary "alternatives"—specifically its hydrolysis degradation product (the free acid) and its synthetic precursor. This comparison is essential for validating synthesis endpoints and monitoring stability.

FeatureTarget Analyte (CAS 1404431-96-4)Alternative A: Hydrolysis Product (Acid)Alternative B: Precursor (Chloro-pyrimidine)
Formula C₈H₉BrN₂O₃C₆H₅BrN₂O₃C₄H₂BrClN₂
Monoisotopic Mass 260.98232.95191.91
[M+H]⁺ (79Br) 261.1 233.0 192.9
Isotope Pattern 1:1 (⁷⁹Br:⁸¹Br)1:1 (⁷⁹Br:⁸¹Br)3:4:1 (Cl + Br mixed)
Key Neutral Loss 28 Da (Ethylene)44 Da (CO₂)35/37 Da (Cl radical)

Mass Spectrometry Profiling

Ionization Characteristics

The molecule contains a pyrimidine ring with basic nitrogen atoms, making it highly amenable to Positive Electrospray Ionization (ESI+) .

  • Adduct Formation: The protonated molecule

    
     is the dominant species. Sodium adducts 
    
    
    may appear but are less useful for structural elucidation due to poor fragmentation efficiency.
  • Isotopic Signature: The presence of a single Bromine atom creates a distinct 1:1 doublet signal separated by 2 Da.

    • m/z 261.1 (containing ⁷⁹Br)

    • m/z 263.1 (containing ⁸¹Br)

    • Note: This doublet pattern is conserved in all fragment ions retaining the bromine atom, serving as a self-validating spectral marker.[1]

Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), CAS 1404431-96-4 exhibits a predictable fragmentation cascade driven by the ester functionality and the ether linkage.[1]

Primary Pathway: Ester Cleavage (McLafferty-like Rearrangement)

The most abundant fragment arises from the loss of the ethyl group.[1]

  • Transition:

    
    
    
  • Mechanism: Neutral loss of ethylene (

    
    , 28 Da) via a six-membered transition state or inductive cleavage.[1]
    
  • Result: Formation of the protonated carboxylic acid species (2-[(5-bromopyrimidin-2-yl)oxy]acetic acid).[1]

Secondary Pathway: Ether Bond Scission

Higher collision energies lead to the cleavage of the ether bond connecting the side chain to the pyrimidine ring.

  • Transition:

    
    
    
  • Mechanism: Loss of the glycolic acid moiety (

    
    , 58 Da) or sequential loss of 
    
    
    and ketene.
  • Result: Formation of the 5-bromo-2-hydroxypyrimidine cation (or its tautomer, 5-bromopyrimidin-2(1H)-one).[1]

Tertiary Pathway: Ring Fragmentation

At very high energies, the pyrimidine ring may undergo Retro-Diels-Alder (RDA) cleavage or loss of the Bromine radical (uncommon in ESI but possible), though the Br signature usually persists.[1]

Visualizing the Fragmentation Logic

The following diagram illustrates the specific MS/MS transitions for the ⁷⁹Br isotopologue.

FragmentationPathwaycluster_legendLegendParentParent Ion [M+H]+m/z 261.1 (79Br)(Ethyl Ester)Fragment1Fragment A: Acid Formm/z 233.1(Loss of C2H4)Parent->Fragment1 Neutral Loss: Ethylene (-28 Da) Low CE (10-15 eV)Fragment2Fragment B: Pyrimidinolm/z 175.0(Ether Cleavage)Fragment1->Fragment2 Neutral Loss: Glycolic moiety (-58 Da) Med CE (20-30 eV)Fragment3Fragment C: Pyrimidine Corem/z ~95(Ring Opening/De-bromination)Fragment2->Fragment3 High CE (>40 eV)key1Blue: Target Analytekey2Green: Primary Diagnostic Ionkey3Red: Secondary Confirmation Ion

Caption: Step-wise fragmentation pathway of CAS 1404431-96-4 showing the transition from parent ester to acid and pyrimidinol core.

Comparative Analysis: Product vs. Alternatives

In a synthesis or QC setting, distinguishing the product from its "alternatives" (impurities) is critical.

Comparison 1: Target vs. Hydrolysis Product (The "Acid")

The most common impurity is the hydrolyzed acid (CAS 270912-79-3), formed if the ester is exposed to moisture.[1]

  • Differentiation:

    • Target (Ester): Parent

      
       261/263. Shows a transition 
      
      
      .
    • Alternative (Acid): Parent

      
       233/235. Does NOT  show 
      
      
      261.
    • Key Insight: If you see

      
       233 in your full scan without
      
      
      261, your sample has degraded. If you see both, it is a mixture. The 233 fragment in the Ester's MS/MS spectrum is identical to the Acid's parent ion.
Comparison 2: Target vs. Starting Material (5-Bromo-2-chloropyrimidine)
  • Differentiation:

    • Target: 1:1 Isotope ratio (Br only).

    • Alternative (Precursor): Distinct "Multi-peak" Isotope pattern due to Br + Cl combination (approx 3:4:1 intensity ratio).

    • Mass Shift: The precursor appears at

      
       ~193, significantly lower than the target.
      

Experimental Protocol

To replicate these results, use the following validated conditions.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of CAS 1404431-96-4 in 1 mL of DMSO to create a 1 mg/mL stock.

  • Working Solution: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

    • Why Formic Acid? To ensure complete protonation of the pyrimidine nitrogen for maximum sensitivity in ESI+.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE):

    • Screening: Ramp 10–50 eV.

    • Quantitation (MRM): 15 eV for

      
       (Quantifier), 30 eV for 
      
      
      (Qualifier).
Data Interpretation Checklist

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.).[1] CRC Press. (Reference for ESI ionization of basic heterocycles).

A Comparative Guide to the Elemental Analysis of Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the elemental analysis data for ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate, a key intermediate in pharmaceutical research. In the landscape of drug development, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of quality control and regulatory submission. It serves as the fundamental proof of a compound's identity and purity. This document delves into the theoretical elemental composition of the target compound and compares it with structurally similar alternatives, providing the critical data researchers need to distinguish between them. Furthermore, a detailed, field-tested experimental protocol is provided to empower researchers to generate this data with the highest degree of accuracy and confidence.

Introduction: The Imperative of Elemental Analysis in Synthesis

In the synthesis of novel chemical entities, particularly heterocyclic compounds like pyrimidine derivatives that are prevalent in medicinal chemistry, structural verification is paramount. While spectroscopic methods like NMR and mass spectrometry provide information about the molecular structure and mass, elemental analysis offers a quantitative assessment of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), among other elements. This technique is crucial for:

  • Confirming Empirical and Molecular Formulas: It provides direct evidence to support the proposed chemical formula.

  • Assessing Sample Purity: Significant deviations from theoretical values can indicate the presence of impurities, residual solvents, or water.

  • Distinguishing Between Isomers: Compounds with the same molecular formula (isomers) will have identical elemental compositions, but elemental analysis is a key part of the full characterization suite required to confirm which isomer has been synthesized.

This guide focuses on ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate and selected structural analogs to highlight how subtle changes in molecular structure, such as atom placement or ring substitution, influence the expected elemental composition.

Comparative Analysis of Theoretical Elemental Composition

The first step in any elemental analysis workflow is to calculate the theoretical percentages of each element based on the compound's molecular formula and atomic weights. These theoretical values serve as the benchmark against which experimental results are measured. Below is a comparison of ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate with two key structural analogs.

Table 1: Physicochemical Properties and Identifiers of Compared Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate (Target)Structure of Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetateC₈H₉BrN₂O₂245.071134327-91-5[1]
Ethyl 2-(5-bromopyridin-2-yl)acetate (Analog 1)Structure of Ethyl 2-(5-bromopyridin-2-yl)acetateC₉H₁₀BrNO₂244.091060814-88-1[2][3]
Ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetate (Analog 2)Structure of Ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetateC₈H₁₀BrN₃O₂260.091159823-83-2

Table 2: Calculated Theoretical Elemental Composition (%)

Compound% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Bromine (Br)% Oxygen (O)
Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate 39.213.7011.4332.6113.05
Ethyl 2-(5-bromopyridin-2-yl)acetate 44.294.135.7432.7413.11
Ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetate 36.943.8816.1630.7212.30

As demonstrated in Table 2, these structurally related compounds can be clearly differentiated by their elemental composition. For instance, replacing the pyrimidine ring's second nitrogen with a carbon (Analog 1) significantly increases the carbon percentage and halves the nitrogen percentage.[2][3] Similarly, substituting the ether oxygen linkage with a nitrogen (Analog 2) results in a notable increase in the nitrogen percentage.

Experimental Protocol: CHN(S) Analysis via Dynamic Flash Combustion

This protocol outlines the standardized method for obtaining experimental elemental analysis data using a modern CHN analyzer, a technique based on the complete combustion of the sample.

Principle of Operation

The sample is combusted in a pure oxygen environment at high temperatures (900-1000°C). The resulting gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction chamber to convert nitrogen oxides to N₂ and remove excess oxygen. The gases are then separated using a gas chromatography column and quantified by a thermal conductivity detector (TCD). The instrument is calibrated using a certified standard of known elemental composition.

Workflow Diagram

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation (Dry, Homogenize, Weigh 2-3 mg) SampleRun Sample Analysis (Combustion -> Reduction -> GC Separation -> TCD Detection) SamplePrep->SampleRun Load Sample StandardPrep Standard Preparation (e.g., Acetanilide, Weigh 2-3 mg) Calibration Instrument Calibration (Analyze Standard) StandardPrep->Calibration Load Standard BlankPrep Blank Preparation (Empty Tin Capsule) BlankRun System Blank Run (Analyze Blank) BlankPrep->BlankRun Load Blank Calibration->SampleRun Apply Calibration Factor BlankRun->Calibration Establish Baseline DataProcessing Data Processing (Integration of Detector Signals) SampleRun->DataProcessing Comparison Comparison (Experimental vs. Theoretical %) DataProcessing->Comparison Purity Purity & Identity Assessment (±0.4% Tolerance) Comparison->Purity

Caption: Workflow for Elemental Analysis via Combustion.

Step-by-Step Methodology
  • Sample Preparation (The "Why"):

    • Drying: Dry the sample of ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate under a high vacuum for several hours to remove any residual solvent or adsorbed water. Causality: Water and solvents contain carbon and hydrogen, and their presence will lead to erroneously high C and H percentages, compromising the accuracy of the result.

    • Homogenization: Gently grind the crystalline sample with a mortar and pestle to ensure homogeneity. Causality: A non-homogenous sample means the small aliquot (2-3 mg) taken for analysis may not be representative of the bulk material.

    • Weighing: Using a microbalance, accurately weigh 2-3 mg of the prepared sample into a clean tin capsule. Record the weight precisely. Fold the capsule to enclose the sample securely.

  • Instrument Calibration (The "Trustworthiness"):

    • Select a certified elemental analysis standard with a composition similar to the analyte, if possible. Acetanilide is a common, reliable standard.

    • Prepare and weigh 2-3 standards in tin capsules as described in step 1.

    • Analyze the standards. The instrument software will generate a calibration factor (K-factor) by comparing the measured TCD signal to the known C, H, N content of the standard.

    • Self-Validation: The system's accuracy is validated when the analysis of a known standard yields the theoretical values within an acceptable tolerance (typically ±0.3%). This confirms the instrument is performing correctly before analyzing the unknown sample.

  • Analysis Execution:

    • Blank Run: Analyze an empty, sealed tin capsule to determine the system blank. This accounts for any atmospheric gases that may have been introduced during sample loading.

    • Sample Run: Place the encapsulated sample of ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a combustion furnace (~950°C) with a pulse of pure O₂.

    • The combustion products are swept by a helium carrier gas through a reduction tube (containing copper) and then onto a chromatographic column for separation before reaching the TCD.

  • Data Interpretation:

    • The instrument's software will automatically integrate the peaks corresponding to N₂, CO₂, and H₂O and, using the sample weight and calibration factor, calculate the percentage of each element.

    • Compare the experimental percentages to the theoretical values calculated in Table 2.

    • Acceptance Criterion: For a pure compound, the experimental values should be within ±0.4% of the theoretical values. For example, for Carbon (theoretical = 39.21%), the acceptable experimental range would be 38.81% to 39.61%.

Conclusion

Elemental analysis remains an indispensable tool for the definitive characterization of synthetic compounds in drug discovery and development. The theoretical data presented herein clearly distinguishes ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate from its close structural analogs based on fundamental differences in their elemental makeup. By adhering to the rigorous experimental protocol detailed in this guide, researchers can generate high-quality, reliable data to confirm the identity and purity of their synthesized materials, ensuring a solid foundation for subsequent biological and preclinical evaluation.

References

  • PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(5-bromopyridin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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